molecular formula C9H12N2O2 B3352971 6-Methoxy-3-acetamido-2-picoline CAS No. 52090-65-0

6-Methoxy-3-acetamido-2-picoline

Cat. No. B3352971
CAS RN: 52090-65-0
M. Wt: 180.2 g/mol
InChI Key: NLZCHLPNJUEAFZ-UHFFFAOYSA-N
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Description

“6-Methoxy-3-acetamido-2-picoline” is a chemical compound. It is also known as “2-Acetamido-6-methylpyridine” or "2-Picoline, 6-acetamido-" . The molecular formula of this compound is C8H10N2O .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the Suzuki cross-coupling reaction of 5-bromo-2-methylpyridin-3-amine with several arylboronic acids has been used to synthesize a series of novel pyridine derivatives . Additionally, catalytic protodeboronation of pinacol boronic esters utilizing a radical approach has been reported .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not well-documented. Its molecular weight is approximately 150.178 Da .

Scientific Research Applications

1. Application in Biodegradation and Environmental Studies

The research on picolinic acid derivatives, closely related to 6-Methoxy-3-acetamido-2-picoline, has shown significant applications in environmental biodegradation. For instance, a study on Rhodococcus sp. PA18 revealed its ability to utilize picolinic acid as a carbon and energy source, thereby indicating potential use in the bioremediation of environments contaminated with picolinic acid (Zhang et al., 2019).

2. Chemical Synthesis and Characterization

Picolinic acid derivatives, similar to this compound, have been utilized in various chemical syntheses. An example is the synthesis of stable fluorophores like 6-Methoxy-4-quinolone, which shows strong fluorescence across a wide pH range, demonstrating its utility in biomedical analysis (Hirano et al., 2004).

3. Coordination Chemistry and Metal Complex Formation

Compounds structurally related to this compound have been used in coordination chemistry. For example, hexadentate picolinic acid-based ligands have been synthesized for coordinating with various metal ions, showcasing their importance in the field of inorganic chemistry (Comba et al., 2016).

4. Application in Pharmacology and Biochemistry

This compound, due to its structural similarities with certain neurotransmitters, has potential applications in pharmacology. For instance, 6-Methoxy-1,2,3,4-tetrahydro-β-carboline (pinoline), structurally related, has shown the ability to stimulate early neurogenesis and neuronal maturation in vitro, indicating potential in neurogenic studies (de la Fuente Revenga et al., 2015).

5. Application in Organic Synthesis

The synthesis and characterization of various organic compounds related to picolinic acid derivatives have been a key area of research. This includes the synthesis of 6-methoxyquinoline and its analogs, which find applications in organic synthesis and molecular structure analysis (Lu & He, 2012)

Safety and Hazards

Based on the safety data sheet for a similar compound, “2-Acetamido-6-methylpyridine”, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray of the compound and to use it only outdoors or in a well-ventilated area . It may cause skin and eye irritation, and respiratory discomfort .

properties

IUPAC Name

N-(6-methoxy-2-methylpyridin-3-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2/c1-6-8(11-7(2)12)4-5-9(10-6)13-3/h4-5H,1-3H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NLZCHLPNJUEAFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=N1)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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